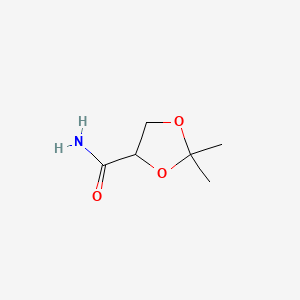
2,2-Dimethyl-1,3-dioxolane-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-1,3-dioxolane-4-carboxamide is an organic compound with the molecular formula C6H11NO3 It is a derivative of dioxolane, a five-membered ring containing two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,3-dioxolane-4-carboxamide typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid with an amine. The carboxylic acid can be prepared by the acetalization of acetone with ethylene glycol, followed by oxidation to introduce the carboxyl group . The reaction is usually carried out under acidic conditions to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the process.
化学反应分析
Types of Reactions
2,2-Dimethyl-1,3-dioxolane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学研究应用
2,2-Dimethyl-1,3-dioxolane-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
作用机制
The mechanism of action of 2,2-Dimethyl-1,3-dioxolane-4-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins .
相似化合物的比较
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2,2-Dimethyl-1,3-dioxolane-4-methanamine
Uniqueness
2,2-Dimethyl-1,3-dioxolane-4-carboxamide is unique due to its specific functional group (carboxamide) and the stability provided by the dioxolane ring. This combination of features makes it particularly useful in applications requiring stability and reactivity under specific conditions .
生物活性
Overview
2,2-Dimethyl-1,3-dioxolane-4-carboxamide (commonly referred to as Dioxolane-4-carboxamide) is a compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by a dioxolane ring and carboxamide functional groups, allows it to interact with various biological targets, making it a valuable candidate for drug development and other biological applications. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of Dioxolane-4-carboxamide primarily arises from its ability to interact with specific enzymes and receptors. The dioxolane ring enhances its stability and solubility, facilitating its binding to target sites. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.
Antimicrobial Properties
Antiparasitic Activity
A study evaluated the antiparasitic potential of Dioxolane-4-carboxamide derivatives against Trypanosoma brucei, the causative agent of African sleeping sickness. The compounds showed promising in vitro activity with IC50 values indicating effective inhibition of the parasite's growth . This suggests that Dioxolane-4-carboxamide could be a lead compound for developing new antiparasitic drugs.
Quorum Sensing Interference
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Dioxolane Ring : The initial step often includes the reaction of suitable precursors under acidic or basic conditions to form the dioxolane structure.
- Carboxamide Formation : The introduction of carboxamide groups can be achieved through amide coupling reactions using various coupling agents such as HATU or EDC.
- Purification : The final product is purified through recrystallization or chromatographic techniques.
Case Study 1: Antifungal Activity
In a comparative study on antifungal agents, derivatives of Dioxolane-4-carboxamide were tested against Fusarium oxysporum. Results indicated that specific modifications to the dioxolane ring significantly enhanced antifungal potency compared to standard treatments .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Dioxolane-4-carboxamide A | 12.5 | Moderate |
| Dioxolane-4-carboxamide B | 6.25 | High |
Case Study 2: Antiparasitic Evaluation
The antiparasitic efficacy of various Dioxolane derivatives was assessed using T. brucei models. The study revealed that certain derivatives exhibited IC50 values lower than those of existing treatments, indicating their potential as effective antiparasitic agents .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Dioxolane Derivative X | 5.0 | T. brucei |
| Dioxolane Derivative Y | 10.0 | T. brucei |
属性
IUPAC Name |
2,2-dimethyl-1,3-dioxolane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCSXIPNJMSKQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













